molecular formula C10H7ClN2 B2456223 2-chloro-1-methyl-1H-indole-3-carbonitrile CAS No. 159506-88-4

2-chloro-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B2456223
CAS No.: 159506-88-4
M. Wt: 190.63
InChI Key: MINNYTUWMWHWDQ-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .

Scientific Research Applications

Structural Analysis and Optical Properties

The compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized and its structure was analyzed using X-ray, IR, NMR, and electronic spectroscopy. The study also investigated the optical properties of the compound, noting absorption and fluorescence maxima at specific wavelengths. The impact of solvents on the emission spectra in protic and aprotic solvents was also explored (Jukić, Cetina, Halambek, & Ugarković, 2010).

Synthesis Methods

  • A scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was developed. This includes a telescoped procedure and a palladium-catalyzed cyanation step (Boros, Kaldor, & Turnbull, 2011).
  • C-C bond formation at C-2 of a quinoline ring was achieved, synthesizing 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which were observed to have PDE4 inhibitory properties in vitro. The molecular structure of a representative compound was confirmed by single crystal X-ray diffraction, and the study also provided brief structure-activity relationship studies within the series (Kumar et al., 2012).

Spectroscopic Properties and Molecular Interactions

  • The compound 2-(6-Chloro-1H-indol-3-yl)acetonitrile was studied, focusing on the molecular interactions such as hydrogen bonds and aromatic π–π stacking interactions in its crystal structure. Spectroscopic analysis provided insights into the compound's characteristics and potential applications in various fields (Li & Luo, 2011).
  • The reactivity of indoles with a set of reference benzhydryl cations was investigated, leading to a ranking of this family of pi-excessive carbon nucleophiles over a large domain of the nucleophilicity scale. This study provides valuable information for understanding the reactivity and potential applications of indole compounds (Lakhdar et al., 2006).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Properties

IUPAC Name

2-chloro-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINNYTUWMWHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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